1-(1H-Indol-3-yl)-2-iodo-ethanone
Description
Significance of the Indole (B1671886) Heterocyclic Scaffold in Advanced Organic Synthesis
The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.govorganic-chemistry.orgrsc.org Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its remarkable biological and chemical significance. researchgate.netnih.govrsc.org The indole nucleus is a key structural motif in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. rsc.orgresearchgate.net
In the realm of synthetic chemistry, the indole scaffold is considered a "privileged" structure due to its ability to interact with a multitude of biological targets through various non-covalent interactions. researchgate.netnih.gov This has led to the development of a plethora of synthetic methodologies aimed at constructing and functionalizing the indole core. organic-chemistry.orgrsc.org Molecular orbital studies have shown that the C3 position of the indole ring is particularly susceptible to electrophilic substitution, making it a prime site for chemical modification. nih.gov This inherent reactivity allows for the introduction of diverse functional groups, paving the way for the synthesis of complex indole derivatives with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net
The Role of Halogenated Indole Derivatives as Versatile Synthetic Intermediates
The introduction of a halogen atom onto the indole scaffold dramatically expands its synthetic utility. Halogenated indoles serve as versatile precursors for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. mdpi.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of intricate molecular frameworks.
While marine organisms are known to produce a variety of brominated indole alkaloids, the synthesis of halogenated indoles in the laboratory allows for a greater degree of control and diversity. nih.gov For instance, the halogenation of 2-trifluoromethylindole has been shown to readily produce 3-chloro-, 3-bromo-, and 3-iodo derivatives, which can be further modified at the nitrogen atom. mdpi.com These halogenated intermediates can then react with various nucleophiles, such as thiophenols and cyanides, to yield a range of substituted indoles. mdpi.com The ability to selectively introduce a halogen at different positions of the indole ring and subsequently replace it with other functional groups makes halogenated indoles indispensable building blocks in modern synthetic chemistry. youtube.com
Contextualizing 1-(1H-Indol-3-yl)-2-iodo-ethanone within Alpha-Halo Ketone Chemistry and its Synthetic Potential
This compound belongs to the class of compounds known as α-halo ketones. wikipedia.org These are characterized by a ketone functional group with a halogen atom attached to the adjacent carbon atom (the α-carbon). wikipedia.org The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This heightened reactivity makes α-halo ketones potent alkylating agents and exceptionally useful intermediates in the synthesis of a wide variety of organic compounds, particularly heterocycles. wikipedia.orgnih.govresearchgate.net
The synthetic potential of α-halo ketones is vast and well-documented. nih.govresearchgate.net They can react with a multitude of nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov This reactivity has been exploited in numerous named reactions, including the Favorskii rearrangement, which converts α-halo ketones into esters or carboxylic acids. libretexts.org Furthermore, α-halo ketones are key precursors for the synthesis of various heterocyclic systems like thiazoles, oxazoles, and imidazoles. researchgate.net
In the specific case of this compound, the α-iodo ketone functionality is attached to the highly reactive C3 position of the indole ring. This creates a molecule with multiple reactive sites, offering a rich platform for further chemical transformations. The iodine atom, being the most reactive of the halogens in this context, serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of substituents at the α-position of the ethanone (B97240) side chain.
The combination of the reactive α-iodo ketone and the versatile indole scaffold in a single molecule makes this compound a powerful tool for the synthesis of complex, polyfunctionalized indole derivatives. Its synthetic potential lies in its ability to undergo a variety of reactions, including nucleophilic substitutions, enolate chemistry, and reactions involving the indole nitrogen. These transformations can lead to the construction of novel heterocyclic systems fused to the indole core or the introduction of complex side chains at the C3 position, further expanding the chemical space of accessible indole-based compounds.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₀H₈INO |
| Molecular Weight | 297.08 g/mol |
| Appearance | Solid |
| Synonyms | 3-Iodoacetylindole, 3-(2-Iodoacetyl)-1H-indole |
| CAS Number | 33037-33-3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-iodoethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABAZUKHVXELTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 1 1h Indol 3 Yl 2 Iodo Ethanone in Advanced Organic Synthesis
Building Block for Complex Indole-Containing Architectures
The strategic placement of functional groups in 1-(1H-Indol-3-yl)-2-iodo-ethanone makes it an ideal starting material for the synthesis of intricate indole-based structures. The α-iodo ketone moiety is particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents and the formation of new ring systems.
Precursor to Polysubstituted Indoles
The generation of polysubstituted indoles is a central theme in medicinal chemistry and drug discovery, as the nature and position of substituents on the indole (B1671886) ring profoundly influence the biological activity of the resulting molecule. This compound serves as an excellent electrophilic precursor for the introduction of various functionalities at the 3-position of the indole ring.
The reactive C-I bond allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity enables the synthesis of a diverse library of 3-substituted indole derivatives. Furthermore, the ketone functionality can be readily transformed into other functional groups, such as alcohols, alkenes, or can participate in condensation reactions to build more complex side chains. While direct examples utilizing this compound are not extensively documented in readily available literature, the principles of α-halo ketone chemistry are well-established. For instance, the reaction of similar α-halo ketones with nucleophiles is a fundamental transformation in organic synthesis.
Moreover, the iodine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Although literature specifically detailing these couplings with this compound is sparse, studies on other 3-iodoindole derivatives have demonstrated the feasibility of such transformations to create highly functionalized and polysubstituted indole structures.
| Reaction Type | Nucleophile/Reagent | Resulting Structure |
| Nucleophilic Substitution | Amines (R₂NH) | 1-(1H-Indol-3-yl)-2-(dialkylamino)ethanone |
| Nucleophilic Substitution | Thiols (RSH) | 1-(1H-Indol-3-yl)-2-(alkylthio)ethanone |
| Suzuki Coupling | Arylboronic acid | 1-(1H-Indol-3-yl)-2-arylethanone |
| Sonogashira Coupling | Terminal alkyne | 1-(1H-Indol-3-yl)-4-alkynyl-2-butanone |
Role in the Total Synthesis of Complex Molecular Structures
The indole nucleus is a recurring motif in a vast number of complex natural products, many of which exhibit potent biological activities. The synthesis of these intricate molecules often requires versatile and efficient building blocks that allow for the controlled and sequential introduction of functionality. This compound, with its inherent reactivity, is a promising candidate for such a role, although specific applications in completed total syntheses are not widely reported in the literature.
However, the utility of iodo-substituted indoles as key intermediates in the synthesis of indole alkaloids is documented. For instance, the synthesis of hapalindole alkaloids has utilized 4-iodoindoles as precursors rsc.org. This suggests that the iodo-functionality on the indole ring is a valuable handle for constructing the complex polycyclic systems found in these natural products. By analogy, this compound could serve as a key fragment in the convergent synthesis of various indole alkaloids. The α-iodo ketone moiety could be elaborated into a more complex side chain, which could then be cyclized to form the characteristic ring systems of these natural products.
Design and Synthesis of Advanced Organic Materials
The unique electronic properties of the indole ring have led to its incorporation into a variety of advanced organic materials, including conductive polymers, organic light-emitting diodes (OLEDs), and sensors. The ability to systematically modify the indole structure is crucial for tuning the properties of these materials.
While the direct polymerization of this compound has not been specifically reported, the reactive handles present in the molecule offer several possibilities for its incorporation into polymeric structures. The iodine atom could be utilized in cross-coupling polymerization reactions, such as Yamamoto or Suzuki polymerization, to create conjugated polymers with an indole unit in the backbone. The ketone functionality could also be used to attach the indole moiety as a pendant group to a polymer chain.
Furthermore, the synthesis of indole-bearing porous organic polymers has been reported for applications such as iodine capture rsc.orgresearchgate.net. The principles used in the design of these materials, which often involve the cross-linking of indole-containing monomers, could be applied to this compound. Its bifunctional nature makes it a potential candidate as a cross-linking agent or as a monomer in the formation of such porous networks. The resulting materials could exhibit interesting properties for applications in gas storage, separation, and catalysis.
Computational Chemistry and Theoretical Studies on 1 1h Indol 3 Yl 2 Iodo Ethanone
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to study indole (B1671886) derivatives, providing insights into their electronic landscape. nih.gov For 1-(1H-indol-3-yl)-2-iodo-ethanone, these calculations can reveal key descriptors of its stability and reactivity.
DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can be performed to optimize the molecule's geometry and calculate its electronic properties. wikipedia.org Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the delocalization of electron density and the nature of bonding within the molecule. mdpi.com For this compound, NBO analysis would quantify the interactions between the indole ring, the carbonyl group, and the iodo-substituent, revealing hyperconjugative effects that influence the molecule's conformation and reactivity. Furthermore, calculated Mulliken atomic charges can predict sites susceptible to nucleophilic or electrophilic attack. wikipedia.org
The following table presents hypothetical data that could be generated from such quantum chemical calculations for this compound, based on typical values for similar indole derivatives.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability, likely localized on the indole ring. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability, likely centered around the carbonyl and C-I bond. |
| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
| Mulliken Charge on Carbonyl Carbon | +0.45 e | Predicts susceptibility to nucleophilic attack. |
| Mulliken Charge on Iodine | -0.15 e | Highlights the polarizability and potential leaving group ability of the iodine atom. |
Molecular Modeling and Docking Studies for Structure-Reactivity Correlations
Molecular modeling and docking are indispensable tools in medicinal chemistry for predicting how a ligand might interact with a biological target. mdpi.com Given the diverse biological activities of indole derivatives, this compound could be evaluated in silico as a potential inhibitor for various enzymes. For instance, indole derivatives have been studied as inhibitors of targets like the Pim-1 kinase, which is implicated in cancer. nih.gov
A typical molecular docking workflow involves:
Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein (e.g., Pim-1 kinase, PDB ID: 1YXT) from a database like the Protein Data Bank.
Ligand Preparation: Generating the 3D conformation of this compound and optimizing its geometry and energy.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the active site of the receptor in various orientations and conformations. ajchem-a.com
Scoring and Analysis: The resulting poses are scored based on binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed. nih.gov
Docking studies could reveal key interactions between this compound and the amino acid residues in an enzyme's active site. For example, the indole nitrogen could act as a hydrogen bond donor, while the carbonyl oxygen could be an acceptor. The bulky iodine atom might form halogen bonds or fit into specific hydrophobic pockets, contributing to binding affinity and selectivity.
Molecular dynamics (MD) simulations can further refine the results of docking studies. nih.gov An MD simulation would place the docked ligand-protein complex in a simulated aqueous environment to observe its dynamic behavior over time, providing insights into the stability of the interactions and the conformational changes that may occur upon binding. nih.gov
| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Type |
|---|---|---|---|
| Pim-1 Kinase | -7.5 | Glu121, Leu44, Val52 | Hydrogen bond with Glu121, hydrophobic interactions. |
| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Val523 | Hydrogen bond with Arg120, pi-stacking with Tyr355. |
| Indoleamine 2,3-dioxygenase (IDO1) | -7.9 | Ser167, Arg231, Phe163 | Hydrogen bond with Ser167, hydrophobic interactions. |
Elucidation of Reaction Mechanisms via Computational Simulations
Computational simulations are highly effective for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed, step-by-step mechanisms. For this compound, this could involve studying its synthesis, such as the iodination of a precursor like 1-(1H-indol-3-yl)ethanone, or its subsequent reactions, like nucleophilic substitution at the alpha-carbon.
By calculating the energies of reactants, transition states, intermediates, and products, a reaction profile can be constructed. mdpi.com For example, a study of the nucleophilic substitution of the iodide by a generic nucleophile (Nu⁻) would involve locating the transition state structure for the Sₙ2 reaction. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
These simulations can also clarify regioselectivity and stereoselectivity. In reactions involving the indole ring, calculations can predict whether substitution is more likely to occur at the N1 position or on the benzene (B151609) portion of the ring under various conditions. For the side chain, computational models can differentiate between pathways, such as direct substitution versus an elimination-addition mechanism.
Prediction of Novel Reaction Pathways and Catalytic Systems
Beyond elucidating known reactions, computational chemistry can be used in a predictive capacity to explore novel reaction pathways and design new catalytic systems. For this compound, the presence of the C-I bond suggests possibilities for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form more complex molecules.
Computational screening can be used to:
Identify Promising Catalysts: By modeling the catalytic cycle for different metal catalysts (e.g., Palladium, Copper, Nickel) and ligand combinations, researchers can predict which systems will have the lowest activation barriers and highest turnover frequencies.
Explore Unconventional Reactivity: Theoretical calculations might uncover unexpected reaction pathways, such as radical-mediated processes or rearrangements under specific conditions (e.g., photochemical or electrochemical). For instance, studies on iodo-cycloisomerization in similar indole-containing systems have revealed complex cascade reactions leading to new heterocyclic structures. nih.govacs.org
Guide Reaction Optimization: By understanding the energetic landscape of a reaction, computational models can suggest modifications to reaction conditions (temperature, solvent, catalyst loading) to improve yield and selectivity, thereby accelerating experimental discovery.
Future Research Directions and Perspectives for 1 1h Indol 3 Yl 2 Iodo Ethanone Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
Currently, detailed and optimized synthetic methodologies specifically for 1-(1H-Indol-3-yl)-2-iodo-ethanone are not widely reported in publicly accessible literature. The development of novel, high-yielding, and scalable synthetic routes would be a critical first step in unlocking its research potential. Future investigations could focus on:
Direct Iodination of 3-Acetylindole (B1664109): Exploring various iodinating agents and reaction conditions to achieve selective and efficient iodination at the α-carbon of the acetyl group of the readily available 3-acetylindole. This would involve a systematic study of reagents like molecular iodine with various bases, N-iodosuccinimide (NIS), or hypervalent iodine reagents.
Acylation of Indole (B1671886) with Iodoacetyl Precursors: Investigating the direct Friedel-Crafts acylation of indole with iodoacetyl chloride or iodoacetic anhydride. This approach would require careful optimization to manage the reactivity of the indole nucleus and prevent side reactions.
Modern Synthetic Techniques: Applying flow chemistry or microwave-assisted synthesis to potentially improve reaction times, yields, and safety profiles for the synthesis of this α-halo ketone.
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The true synthetic utility of this compound lies in the reactivity of its α-iodo ketone moiety. This functional group is a versatile precursor for a wide array of chemical transformations, yet its specific reactivity in the context of the indole scaffold is not well-documented. Future research should aim to:
Nucleophilic Substitution Reactions: Systematically explore the substitution of the iodide with a diverse range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This would provide access to a library of novel 3-substituted indole derivatives with potential biological activities.
Cross-Coupling Reactions: Investigate the potential of the C-I bond to participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to form C-C bonds and construct more complex molecular architectures.
Radical Reactions: Explore the generation of α-keto radicals from the C-I bond and their subsequent trapping with various radical acceptors. This could open up new avenues for C-C bond formation and functionalization.
Integration with Emerging Technologies in Organic Synthesis (e.g., Electrochemistry, Photoredox Catalysis)
Modern synthetic methods like electrochemistry and photoredox catalysis offer mild and sustainable alternatives to traditional chemical transformations. The application of these technologies to this compound is a completely unexplored area with significant potential.
Electrochemical Reduction/Oxidation: The electrochemical behavior of this compound could be investigated to understand its redox properties. Reductive cleavage of the C-I bond could provide a controlled method for generating reactive intermediates.
Photoredox Catalysis: Visible-light photoredox catalysis could be employed to activate the C-I bond for various transformations. For instance, photoredox-mediated single-electron transfer could generate an α-keto radical for subsequent reactions. This approach has been successfully used for the synthesis of 3-acylindoles from simple indoles and α-oxo acids and could likely be adapted for the functionalization of pre-formed halo-ketones like this compound. rsc.org
Interdisciplinary Research Opportunities in Chemical Sciences
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. The future of this compound research is intrinsically linked to interdisciplinary collaborations.
Chemical Biology: The α-iodo ketone functionality makes this compound a potential candidate for use as a covalent probe to study protein function. The electrophilic carbon can react with nucleophilic residues (like cysteine or histidine) in protein active sites, allowing for activity-based protein profiling and target identification.
Medicinal Chemistry: As a versatile building block, this compound could be used to synthesize novel indole derivatives for screening against various therapeutic targets. The iodo-substituent itself can also influence biological activity through halogen bonding or by altering the pharmacokinetic properties of a molecule.
Materials Science: Indole-containing polymers and materials have shown interesting electronic and optical properties. The reactivity of this compound could be harnessed to incorporate this moiety into larger polymeric structures, potentially leading to new materials with unique characteristics.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 1-(1H-Indol-3-yl)-2-iodo-ethanone?
Methodological Answer:
Characterization requires a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
- NMR : Focus on H and C signals to confirm the indole core and iodine substitution. For example, the indole NH proton typically appears at δ 10–12 ppm, while the carbonyl group (C=O) resonates near δ 190–200 ppm in C NMR .
- IR : The carbonyl stretch (C=O) appears at ~1650–1750 cm, and N-H stretching (indole) near 3400 cm .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight. For related indole derivatives, molecular ions ([M+H]) are observed with isotopic patterns indicative of iodine (e.g., m/z 315.98 for CHINO) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Adhere to GHS hazard classifications for similar indole derivatives:
- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention for ingestion or inhalation .
Advanced: How can X-ray crystallography resolve structural ambiguities in iodo-substituted indole derivatives?
Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Key steps:
Data Collection : Use synchrotron radiation or high-intensity X-ray sources for iodine’s high electron density.
Refinement : Apply anisotropic displacement parameters for iodine atoms to account for heavy-atom effects.
Validation : Check for residual electron density near the iodine atom to confirm substitution .
Example: In related compounds (e.g., 3-acetylindole), C-I bond lengths are ~2.10 Å, with indole ring planarity confirmed via torsion angles .
Advanced: What are the challenges in synthesizing iodo-substituted indole derivatives?
Methodological Answer:
Key challenges include iodine’s volatility and side reactions (e.g., dehalogenation or oxidation). Optimization strategies:
- Iodination Methods : Use electrophilic iodination (e.g., N-iodosuccinimide in DMF) at low temperatures (−20°C) to minimize decomposition .
- Protection of NH : Protect the indole NH with Boc groups to prevent iodination at the pyrrole ring .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product .
Methodological: How to optimize cross-coupling reactions involving this compound?
Methodological Answer:
The iodine atom serves as a leaving group in Suzuki or Ullmann couplings. Optimize:
- Catalysts : Use Pd(PPh) (1–5 mol%) for Suzuki reactions or CuI for Ullmann couplings .
- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.
- Bases : KCO or CsCO to deprotonate intermediates.
Example Reaction Table :
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh) | THF | 72 | |
| Ullmann Coupling | CuI | DMF | 65 |
Data Contradiction: How to resolve discrepancies in reported spectral data for indole derivatives?
Methodological Answer:
Discrepancies in melting points or NMR shifts may arise from impurities or polymorphic forms. Mitigation strategies:
Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
Cross-Validation : Compare IR and MS data with computational predictions (e.g., DFT for NMR chemical shifts) .
Crystallography : Resolve ambiguities via single-crystal X-ray diffraction .
Advanced: What computational methods predict the reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Software : Gaussian 16 or ORCA for geometry optimization (B3LYP/6-31G* basis set).
- Applications : Predict regioselectivity in cross-coupling reactions (e.g., iodine’s activation energy for substitution) .
Basic: How to assess the biological activity of this compound?
Methodological Answer:
Screen for bioactivity using:
- Enzyme Assays : Test inhibition of kinases or cytochrome P450 enzymes (IC values).
- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) .
- Structural Analogues : Compare with known bioactive indoles (e.g., synthetic cannabinoid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
